![molecular formula C13H16N4O2S2 B3012416 5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide CAS No. 400082-30-6](/img/structure/B3012416.png)

5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

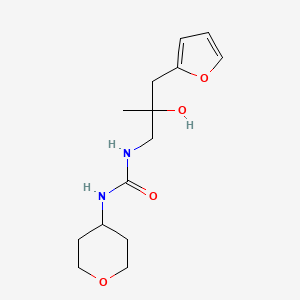

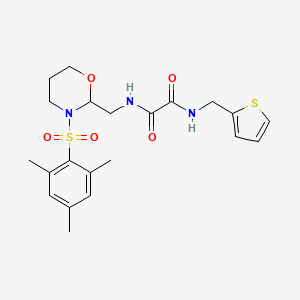

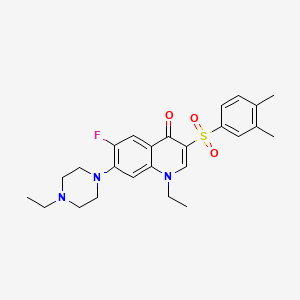

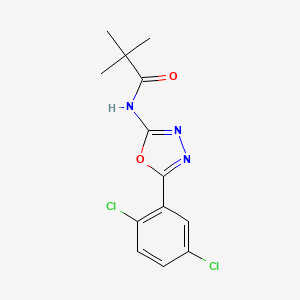

The compound 5-[cyano(2-thienyl)methyl]-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide is a chemical entity that appears to be related to various heterocyclic compounds synthesized for different applications. The papers provided discuss the synthesis and properties of related compounds, which can give insights into the behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aminopyrazoles with different nitrile-containing reagents. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives bearing sulfonamide moieties is achieved by reacting aminopyrazoles with [bis(methylsulfanyl)methylidene]malononitrile . Similarly, the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters, and their conversion to the corresponding 5-cyano esters involves a nonaqueous diazotization process followed by oxidation and displacement reactions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds related to this compound is characterized by the presence of heterocyclic rings such as pyrazole and thiadiazole or triazole. The presence of functional groups like cyano, sulfonamide, and thioether plays a significant role in the chemical behavior of these molecules. For example, the synthesis of 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides shows the versatility of cyano and thio groups in forming heterocyclic compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include solvent-base-controlled reactions, diazo transfer, and Cornforth-type rearrangement . These reactions are influenced by the choice of solvent, the presence of a base, and the specific functional groups on the starting materials. The formation of diazo compounds and subsequent rearrangements are key steps that could be relevant to the synthesis and reactivity of this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of cyano and sulfonamide groups typically contributes to the polarity and potential hydrogen bonding capabilities of a molecule . These properties can affect solubility, reactivity, and the potential for interactions with biological targets, which are important considerations in the development of chemical agents.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound is involved in the synthesis of a variety of heterocyclic compounds, such as pyrazole derivatives, which have been explored for their potential as antimicrobial agents. A study by Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating its application in developing antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

- Beck et al. (1988) described a novel conversion process involving a similar chemical structure to produce cyano esters, which are precursors to chemical hybridizing agents in agricultural applications like wheat and barley (Beck, Ackmann, Staszak, & Wright, 1988).

Biological and Pharmacological Research

- Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides from this compound, studying their inhibitory effects on carbonic anhydrase isoenzymes. This highlights its potential application in the development of inhibitors for specific enzymes (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).

- Canale et al. (2016) explored the N-alkylation of the sulfonamide moiety in similar compounds, finding its application in designing selective ligands and multifunctional agents for complex diseases treatment, such as CNS disorders (Canale et al., 2016).

properties

IUPAC Name |

5-[cyano(thiophen-2-yl)methyl]-N,N,1,3-tetramethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S2/c1-9-13(21(18,19)16(2)3)12(17(4)15-9)10(8-14)11-6-5-7-20-11/h5-7,10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESIRPQXLIUGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)N(C)C)C(C#N)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)

![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)